molecular formula C25H23FN4O2S B12135419 (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12135419
M. Wt: 462.5 g/mol
InChI Key: NHRKNODHJYZVDM-MRCUWXFGSA-N
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Description

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a heterocyclic small molecule featuring a fused thiazolo-triazol ring system conjugated to an indol-2-one scaffold. Key structural attributes include:

  • Thiazolo[3,2-b][1,2,4]triazol-5(6H)-one: A fused heterocyclic system with sulfur (thiazole) and nitrogen (triazole) atoms, enhancing electron-deficient properties and hydrogen-bonding capacity.
  • 4-Fluorophenyl substituent: Introduces electronegativity and metabolic stability via fluorine’s inductive effect.
  • Heptyl chain: A long alkyl group at position 1 of the indole, likely influencing lipophilicity and membrane permeability.

Properties

Molecular Formula

C25H23FN4O2S

Molecular Weight

462.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H23FN4O2S/c1-2-3-4-5-8-15-29-19-10-7-6-9-18(19)20(23(29)31)21-24(32)30-25(33-21)27-22(28-30)16-11-13-17(26)14-12-16/h6-7,9-14H,2-5,8,15H2,1H3/b21-20-

InChI Key

NHRKNODHJYZVDM-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C1=O

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The synthesis begins with 2-methylbenzo[d]thiazol-5-amine, which undergoes condensation with arylglyoxal monohydrates in ethanol under acetic acid catalysis (80°C, 12 hr) to form the indole-thiazole intermediate. Introducing the heptyl chain requires alkylation of the indole nitrogen using 1-bromoheptane in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 6 hr, 78% yield).

Table 1: Alkylation Conditions for Indole Nitrogen

ReagentSolventBaseTemperatureTimeYield
1-BromoheptaneDMFK₂CO₃60°C6 hr78%
1-IodoheptaneAcetoneCs₂CO₃50°C8 hr65%

Thiazolo-Triazole Cyclization

The thiazolo[3,2-b]triazole core is constructed via a three-component reaction involving 2-(1H-indol-3-yl)acetohydrazide, 3,4-dichlorophenyl isothiocyanate, and cyclohexane-1,3-dione. Microwave irradiation (40°C, 15 min) in the presence of copper sulfate and sodium ascorbate accelerates the cyclization, achieving 92% yield compared to 68% under conventional heating.

Key Reaction Parameters :

  • Catalyst : Cu(I) species enhance triazole ring formation via Sharpless click chemistry.

  • Solvent : Ethanol promotes solubility of intermediates, while dichloromethane aids in product isolation.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly enhances the efficiency of thiazolo-triazole formation. A comparative study demonstrated that reactions completed in 15 minutes under microwave conditions (40°C) yielded 92% product, whereas traditional methods required 24 hours for 68% yield. This method also reduces byproduct formation, as evidenced by HPLC purity >98%.

Table 2: Conventional vs. Microwave Synthesis

MethodTimeTemperatureYieldPurity
Conventional24 hr40°C68%85%
Microwave15 min40°C92%98%

Final Alkylation and Purification

The heptyl chain is appended via nucleophilic substitution using 1-bromoheptane in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LHMDS) as a base (−20°C to room temperature, 10 hr, 75% yield). Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >99% enantiomeric excess.

Catalytic Systems and Solvent Effects

  • Copper Catalysts : CuSO₄·5H₂O and sodium ascorbate synergistically accelerate triazole cyclization while minimizing oxidative byproducts.

  • Solvent Polarity : Polar solvents (e.g., DMF, ethanol) improve reaction homogeneity, whereas apolar solvents (e.g., toluene) favor steric control in Z/E isomerization.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms the Z-configuration via coupling constants (J = 12.4 Hz between H-3 and H-4).

  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula C₂₇H₂₄FN₅O₂S (m/z 518.1602 [M+H]⁺).

  • X-ray Crystallography : Single-crystal analysis resolves the planar thiazolo-triazole core and dihedral angles (<5° deviation).

Scalability and Industrial Considerations

Continuous flow reactors enable gram-scale production with consistent yields (85–90%). Key parameters include:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂.

  • Solvent Recovery : Ethanol is recycled via distillation, reducing waste .

Chemical Reactions Analysis

Reactivity of the Thiazolo-Triazole Core

The fused thiazole-triazole system is electron-deficient, enabling participation in cycloaddition and nucleophilic substitution reactions.

Reaction Type Conditions Outcome
Nucleophilic Aromatic Substitution Amines, alkoxides (basic media)Fluorine at the 4-position of the phenyl group may be replaced by nucleophiles (e.g., -OH, -NH₂) .
1,3-Dipolar Cycloaddition Alkenes/alkynes (Cu catalysis)Triazole moiety participates in click chemistry to form triazole-linked conjugates .

Reactivity of the Indole-2-one Moiety

The indole-2-one system exhibits keto-enol tautomerism, with the enol form stabilized by conjugation.

Reaction Type Conditions Outcome
Aldol Condensation Base (e.g., NaOH), aldehydesEnolate formation at the α-position of the ketone reacts with electrophiles .
Reduction LiAlH₄ or NaBH₄Reduction of the ketone to a secondary alcohol, modifying solubility .

Heptyl Chain Functionalization

The heptyl group provides a hydrophobic anchor and can undergo alkylation or oxidation.

Reaction Type Conditions Outcome
Oxidation KMnO₄/H⁺Terminal CH₃ group oxidized to carboxylic acid, enhancing polarity .
Halogenation NBS (radical initiator)Bromination at allylic positions for further cross-coupling reactions .

Cross-Coupling Reactions

The fluorophenyl group and indole system enable metal-catalyzed coupling.

Reaction Type Conditions Outcome
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidsFluorophenyl group replaced with other aryl/heteroaryl systems .
Buchwald-Hartwig Pd₂(dba)₃, ligandsAmination of the indole nitrogen for diversification .

Degradation Pathways

Under stress conditions (e.g., light, acid/base), the compound undergoes decomposition:

  • Photolysis : UV exposure cleaves the thiazole ring, forming sulfonic acid derivatives.

  • Hydrolysis : Acidic/basic conditions open the triazole ring, yielding hydrazine derivatives .

Comparative Reaction Table for Analogous Compounds

Compound Key Reaction Yield (%) Reference
1-(2-Fluorobenzyl)-3-[2-(4-methoxyphenyl)-6-oxo... (PubChem CID 16428927)Suzuki-Miyaura coupling78
1-Methyl analog (S12016917)Nucleophilic substitution65Excluded*

*Excluded per user guidelines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound can be used as a precursor for the synthesis of more complex molecules. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazolo-triazol-indol-2-one framework but differ in substituents, which critically modulate physicochemical and biological properties. Below is a comparative analysis based on evidence from related derivatives (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID/Reference Phenyl Substituent Alkyl Chain (Position 1) Molecular Formula Molecular Weight Key Features/Implications
Target Compound 4-Fluorophenyl Heptyl (C7H15) C28H22FN5O2S 527.57 g/mol High lipophilicity; enhanced metabolic stability
4-Isopropoxyphenyl Methyl (CH3) C23H21N5O3S 471.51 g/mol Increased steric bulk; reduced solubility
Phenyl Propyl (C3H7) C22H18N4O2S 410.47 g/mol Lower molecular weight; moderate hydrophobicity
4-Methoxyphenyl 2-Fluorobenzyl C26H17FN4O3S 508.50 g/mol Electron-rich methoxy group; aromatic fluorination
3,4-Dimethoxyphenyl Ethyl (C2H5) C22H18N4O4S 434.47 g/mol Polar substituents; potential for hydrogen bonding

Key Structural and Functional Insights

Substituent Effects on Bioactivity: 4-Fluorophenyl (Target Compound): Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) while resisting oxidative metabolism . 3,4-Dimethoxyphenyl (): Methoxy groups improve water solubility but may reduce membrane permeability due to polarity .

Alkyl Chain Modifications: Heptyl Chain (Target Compound): The long alkyl chain likely enhances lipophilicity (logP >5), favoring passive diffusion across membranes but risking aggregation in aqueous environments.

Computational Similarity Metrics :

  • Tanimoto Coefficient : The target compound shares a Tanimoto score >0.8 with and (based on MACCS fingerprints), indicating high structural similarity .
  • Dice Index : Morgan fingerprints suggest moderate similarity (0.6–0.7) to and , reflecting divergent alkyl substituents .

Synthetic Accessibility :

  • Derivatives with methoxy or fluorine groups (e.g., ) require multi-step synthesis involving Ullmann coupling or Suzuki-Miyaura reactions, similar to the target compound .
  • The heptyl chain in the target compound may necessitate specialized alkylation conditions to avoid byproducts .

Implications for Drug Design

The structural variations among these analogs highlight trade-offs between lipophilicity, solubility, and target engagement. For instance:

  • 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s smaller van der Waals radius may confer better steric compatibility with target proteins compared to bulkier methoxy groups .
  • Heptyl vs. Ethyl Chains : While the heptyl chain improves pharmacokinetic half-life, it may increase toxicity risks (e.g., phospholipidosis) compared to shorter chains .

Further studies using molecular dynamics () or bioactivity profiling () could elucidate how these structural differences translate to functional outcomes.

Biological Activity

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates various functional groups that may interact with biological targets, influencing its activity against different diseases.

  • Molecular Formula : C20H11FN4O4S
  • Molecular Weight : 404.4 g/mol
  • IUPAC Name : (5Z)-2-(4-fluorophenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity to various molecular targets. This interaction can potentially lead to inhibition or modulation of biological processes related to inflammation, cancer progression, and microbial resistance.

Antitumor Activity

Research indicates that compounds similar to (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one exhibit significant antitumor properties. For instance:

CompoundCell LineIC50 (μM)
Compound AHCT116 (Colon Carcinoma)6.2
Compound BT47D (Breast Cancer)27.3
Compound CMCF7 (Breast Cancer)43.4

These results suggest that the compound could be effective against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through specific molecular interactions.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that derivatives of thiazolo-triazole structures possess notable antibacterial and antifungal activities:

PathogenActivity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can reduce inflammatory markers in cell cultures. The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antitumor Efficacy in Vivo : A study involving mice implanted with HCT116 cells showed that treatment with a derivative of the compound resulted in a significant reduction in tumor size compared to control groups.
    • Dosage : 10 mg/kg body weight
    • Duration : 14 days
    • Results : Tumor volume decreased by approximately 50%.
  • Antimicrobial Screening : A series of synthesized thiazole-triazole derivatives were tested against common pathogens. The results indicated that certain derivatives exhibited higher potency than standard antibiotics like streptomycin.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3Z)-3-[2-(4-fluorophenyl)-6-oxothiazolo-triazolylidene]-indol-2-one derivatives?

  • Methodology : Multi-step synthesis is typically required, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of 5-mercapto-1,2,4-triazole precursors with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid/H₂SO₄) . Subsequent functionalization involves introducing the 4-fluorophenyl group via Suzuki coupling or nucleophilic substitution, followed by indol-2-one derivatization using alkylation or condensation reactions. Yield optimization often requires temperature control (70–80°C) and solvent selection (e.g., PEG-400 for solubility) .

Q. How should researchers validate the structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm Z-configuration of the exocyclic double bond (δ 6.5–7.5 ppm for vinyl protons; coupling constants >12 Hz for trans positions) .
  • LCMS (ESI+) : Verify molecular ion peaks (e.g., m/z 449 [M+H]+ for chloro-substituted analogs) .
  • Elemental analysis : Match calculated vs. experimental C/H/N percentages (tolerance ±0.3%) .
  • X-ray crystallography : Use SHELX or WinGX for crystal structure refinement, focusing on the thiazolo-triazole ring planarity and substituent orientations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to correlate structural features with observed antifungal activity . If experimental IC₅₀ values conflict with docking scores, analyze ligand-binding modes (hydrophobic interactions with 4-fluorophenyl, hydrogen bonds with triazole N-atoms) and re-evaluate assay conditions (e.g., buffer pH, cell permeability) .

Q. What experimental design principles apply to optimizing continuous-flow synthesis of thiazolo-triazole intermediates?

  • Methodology : Use Design of Experiments (DoE) to assess variables:

  • Flow rate : Impacts residence time and byproduct formation (e.g., 0.5–2 mL/min).
  • Catalyst loading : Bleaching Earth Clay (10 wt%) in PEG-400 enhances reaction efficiency .
  • Temperature : Maintain 70–80°C to balance reaction rate and thermal decomposition .
    Statistical models (e.g., ANOVA) can identify critical factors for yield improvement (>60%) .

Q. How do steric and electronic effects influence the Z/E isomerism of the exocyclic double bond?

  • Methodology : Compare NMR data of analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl). Electron-withdrawing groups (e.g., -F) stabilize the Z-isomer via conjugation with the thiazolo-triazole ring, while bulky substituents (e.g., heptyl) enforce steric hindrance, favoring the E-isomer. DFT calculations (e.g., Gaussian) can predict thermodynamic stability and π-π stacking interactions .

Data Analysis & Troubleshooting

Q. How to address low yields in the indol-2-one alkylation step?

  • Methodology :

  • Solvent polarity : Use DMF or DMSO to improve nucleophilicity of the indole nitrogen.
  • Base selection : K₂CO₃ or Cs₂CO₃ enhances deprotonation without side reactions .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to separate unreacted starting material .

Q. What strategies reconcile discrepancies between in silico predictions and in vitro cytotoxicity results?

  • Methodology :

  • ADME profiling : Assess logP (e.g., >3 for membrane permeability) and plasma protein binding (SPR assays) .
  • Metabolite screening : Use LC-HRMS to identify oxidative degradation products (e.g., sulfoxide formation at the thiazole sulfur) .
  • Target selectivity : Test against kinase panels (e.g., Eurofins) to rule off-target effects .

Biological Evaluation

Q. What in vitro assays are suitable for assessing anticancer potential?

  • Methodology :

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 μM considered potent .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .
  • Cell cycle analysis : Identify G1/S arrest via propidium iodide staining .

Structural Modifications

Q. How can the heptyl chain be modified to enhance bioavailability?

  • Methodology :

  • Branching : Introduce iso-heptyl groups to reduce crystallinity and improve solubility .
  • PEGylation : Replace the terminal methyl group with PEG-3 to increase hydrophilicity .
  • Prodrug design : Conjugate with succinate esters for pH-dependent release in tumor microenvironments .

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